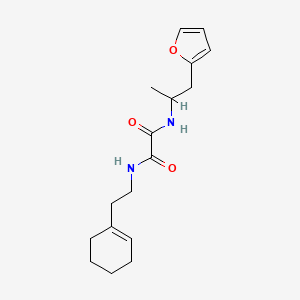

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide contribute significantly to the understanding of chemical interactions and molecular architecture. For instance, the preparation of Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate through NaOH-catalyzed cyclocondensation exemplifies the chemical versatility and potential for generating complex molecular structures with furan and cyclohexene rings, illustrating the critical role of C—H⋯O and C—H⋯π interactions in molecular stability and assembly (Badshah et al., 2008).

Catalytic Activity and Ligand Efficacy

N,N'-Bisoxalamides, including derivatives like N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), have been identified as effective ligands in catalytic processes, enhancing the Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This highlights their role in facilitating complex organic synthesis and the development of new pharmaceuticals, offering broad application potential across various (hetero)aryl bromides and amines (Bhunia, Kumar, & Ma, 2017).

Advanced Organic Synthesis Techniques

The research into the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones without transition metals or oxidants opens new pathways for synthesizing highly functionalized polyheterocyclic compounds. This approach not only illustrates the capacity for creating complex organic molecules through innovative synthetic routes but also underscores the importance of understanding excited-state intramolecular proton transfer (ESIPT) in designing efficient organic reactions (Zhang et al., 2017).

Mechanistic Insights into Organic Reactions

Exploring the mechanisms of reactions involving cyclohexane and furan derivatives provides valuable insights into the principles governing organic synthesis. For example, the study on the cycloaddition reactions of a nitrogen-substituted oxyallyl cation with furan and other dienes highlights the influence of lithium ions on diastereo- and regioselectivity, contributing to a deeper understanding of reaction dynamics and the development of more efficient synthetic methodologies (Walters and Arcand, 1996).

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[1-(furan-2-yl)propan-2-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-13(12-15-8-5-11-22-15)19-17(21)16(20)18-10-9-14-6-3-2-4-7-14/h5-6,8,11,13H,2-4,7,9-10,12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJBWBZBHGSDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C(=O)NCCC2=CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2583430.png)

![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2583435.png)

![tert-butyl 4-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)

![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2583443.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2583448.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2583450.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2583452.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2583453.png)